molecular formula C7H13NO B1595744 1,5-Dimethyl-2-piperidone CAS No. 86917-58-0

1,5-Dimethyl-2-piperidone

Cat. No.: B1595744
CAS No.: 86917-58-0
M. Wt: 127.18 g/mol
InChI Key: YXHVIDNQBMVYHQ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-piperidone is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It is a liquid at 20°C and is colorless to light yellow .


Synthesis Analysis

A chemoenzymatic process has been demonstrated for the preparation of this compound from 2-methylglutaronitrile . The process involves the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid ammonium salt using the nitrilase activity of immobilized Acidovorax facilis 72W cells .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound involves the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid ammonium salt . This is followed by a low-pressure catalytic hydrogenation in the presence of added methylamine .


Physical And Chemical Properties Analysis

This compound has a boiling point of 232.6°C and a density of 0.949±0.06 g/cm3 . It has a flash point of 94°C .

Scientific Research Applications

Chemoenzymatic Production

1,5-Dimethyl-2-piperidone (1,5-DMPD) is produced chemoenzymatically from 2-methylglutaronitrile, involving hydrolysis and catalytic hydrogenation processes. This method demonstrates high regioselectivity and catalyst productivity, indicating its efficiency in the synthesis of 1,5-DMPD (Cooling et al., 2001).

Chemical Rearrangement Studies

1,5-DMPD's derivatives undergo chemical rearrangements under specific conditions. For instance, 1-benzyl-2-methyl-3-piperidone, related to 1,5-DMPD, can rearrange to 1-benzyl-2-acetylpyrrolidine in acidic conditions, demonstrating its reactivity and potential for creating varied compounds (Zhao et al., 2006).

PMR Studies

Proton Magnetic Resonance (PMR) studies of derivatives of 1,5-DMPD, like 1,3-di methyl-4-piperidone, reveal insights into their chemical structure and reaction dynamics. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Hassan & Casy, 1970).

Stereochemistry Investigations

Research on the stereochemistry of nitrogen heterocycles, including derivatives of 1,5-DMPD, offers valuable information on their isomeric forms and structural properties. This knowledge is essential for the synthesis and application of these compounds in various scientific fields (Litvinenko et al., 1989).

Synthesis Methods

The development of efficient synthesis methods for 1,5-DMPD and its derivatives is a key area of research. For example, N-Methyl-2-piperidone, related to 1,5-DMPD, has been synthesized using dimethyl sulfate, demonstrating a high yield and purity. Understanding these synthesis processes is crucial for the large-scale production of these compounds (Wang Shou-kai, 2010).

Safety and Hazards

1,5-Dimethyl-2-piperidone can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Future Directions

Piperidines, including 1,5-Dimethyl-2-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1,5-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-3-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHVIDNQBMVYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888679
Record name 2-Piperidinone, 1,5-dimethyl-
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

86917-58-0
Record name 1,5-Dimethyl-2-piperidone
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Record name 2-Piperidinone, 1,5-dimethyl-
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Record name 2-Piperidinone, 1,5-dimethyl-
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Record name 2-Piperidinone, 1,5-dimethyl-
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Record name 1,5-Dimethyl-2-piperidone
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Synthesis routes and methods

Procedure details

Into a 100 mL graduated cylinder was placed 54.4 mL of an aqueous reaction mixture containing 1.84M 4-cyanopentanoic acid ammonium salt (0.1 mole 4-cyanopentanoic acid ammonium salt, produced by the enzymatic hydrolysis of 2-methylglutaronitrile; Example 9, filtered product mixture from reaction #5), then 25.8 ml of 40 wt. % methylamine (9.31 g methylamine, 0.3 mole) was added and the final volume adjusted to 100 mL with distilled water. The final concentrations of 4-cyanopentanoic acid ammonium salt and methylamine were 1.0M and 3.0M, respectively. To the resulting solution was added 0.636 g (5 wt. %/wt. of 4-cyanopentanoic acid) of 5% Pd on carbon powder, and the resulting mixture charged to a 300-mL 314 SS Autoclave Engineers EZE-Seal stirred autoclave equipped with a Dispersimax® turbine-type impeller. After flushing the reactor with nitrogen, the contents of the reactor were stirred at 1000 rpm and heated at 160° C. under 500 psig of hydrogen gas for 4 h. Samples (ca. 1.5 mL) were removed via a sampling tube over the course of the reaction for analysis. After cooling to room temperature, analysis of the final reaction mixture by gas chromatography indicated a 72.8% yield of 1,5-dimethyl-2-piperidone, 3.5% 5-methyl-2-piperidone, 19.9% 2-methylglutaric acid, and no 4-cyanopentanoic acid ammonium salt remaining.
Quantity
9.31 g
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reactant
Reaction Step One
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4-cyanopentanoic acid ammonium salt
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0.636 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the industrial applications of 1,5-Dimethyl-2-piperidone?

A1: this compound serves as a crucial intermediate in the production of various chemicals. One notable application is its role as a precursor in the synthesis of this compound-N-oxyl (DMPO), a spin trapping agent employed to detect and identify short-lived free radicals in biological systems. []

Q2: What is the primary method for producing this compound on an industrial scale?

A2: The most efficient route for large-scale synthesis of this compound is through the chemoenzymatic conversion of 2-methylglutaronitrile. This process utilizes a key enzyme, nitrilase, to selectively hydrolyze 2-methylglutaronitrile into 4-cyanopentanoic acid. Subsequent chemical transformations lead to the formation of this compound. [, ]

Q3: Can you elaborate on the use of immobilized cells in the production of 4-cyanopentanoic acid, a precursor to this compound?

A3: Researchers have successfully optimized the production of 4-cyanopentanoic acid by immobilizing the microbial cells containing the necessary nitrilase enzyme. Immobilization offers advantages like enhanced enzyme stability and reusability. Studies have explored various immobilization matrices like carrageenan and alginate, with alginate demonstrating superior performance in terms of catalyst specific activity and volumetric productivity. []

Q4: How does the choice of immobilization matrix impact the efficiency of 4-cyanopentanoic acid production?

A4: The study comparing carrageenan and alginate as immobilization matrices for nitrilase-containing cells revealed significant differences. Immobilization in alginate not only yielded catalysts with higher nitrilase specific activity but also allowed for stable operation in reaction mixtures containing high concentrations of 4-cyanopentanoic acid ammonium salt, a challenge faced with carrageenan. [] This highlights the critical role of matrix selection in optimizing biocatalytic processes.

Q5: What are the advantages of employing a chemoenzymatic approach over traditional chemical synthesis for producing this compound?

A5: Chemoenzymatic synthesis, utilizing enzymes like nitrilase, offers several benefits over conventional chemical methods. These include:

  • High regioselectivity: Nitrilase exhibits exceptional selectivity in catalyzing the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid, ensuring a high yield of the desired product. [, ]
  • Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions (e.g., lower temperatures and pressures) compared to harsh chemical synthesis, reducing energy consumption and minimizing unwanted side reactions. []
  • Environmental friendliness: Enzymes are biodegradable and operate in aqueous environments, aligning with green chemistry principles and contributing to a more sustainable production process. []

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